Nsd-IN-3
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Overview
Description
Nsd-IN-3 is a potent inhibitor of the nuclear receptor binding SET domain (NSD). It effectively targets NSD2-SET and NSD3-SET, displaying IC50 values of 0.81 μM and 0.84 μM, respectively . This compound impedes the dimethylation of histone H3K36 and suppresses the expression of genes targeted by NSDs in non-small cell lung cancer cells . Furthermore, this compound promotes S-phase cell cycle arrest and induces apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Nsd-IN-3 involves several synthetic routes. One common method is the solid dispersion technique, which includes hot melt mixing, rotary evaporation, and freeze-drying . The composition typically involves a weight ratio of NSD:PVP K30:poloxamer 188 (1:3.75:6.55) .
Industrial Production Methods
Industrial production of this compound follows similar methods but on a larger scale. The process involves optimizing the reaction conditions to ensure high yield and purity. The compound is stored at -20°C in powder form for up to three years or in solvent at -80°C for one year .
Chemical Reactions Analysis
Nsd-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group by another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Nsd-IN-3 has a wide range of scientific research applications:
Chemistry: It is used as a research tool to study the inhibition of histone methyltransferases.
Biology: It helps in understanding the role of NSD proteins in gene expression and chromatin regulation.
Industry: It is used in the development of new drugs and therapeutic agents targeting histone methyltransferases.
Mechanism of Action
Nsd-IN-3 exerts its effects by inhibiting the nuclear receptor binding SET domain (NSD) proteins, specifically NSD2 and NSD3 . These proteins are histone methyltransferases that mono- and di-methylate histone H3 at lysine 36 (H3K36) . The inhibition of these proteins leads to the suppression of gene expression, cell cycle arrest, and apoptosis .
Comparison with Similar Compounds
Nsd-IN-3 is compared with other inhibitors of the NSD family, including NSD1, NSD2, and NSD3 . While all these compounds target histone methyltransferases, this compound is unique in its high specificity and potency against NSD2-SET and NSD3-SET . Similar compounds include:
NSD1 inhibitors: Target NSD1 and are used in treating acute myeloid leukemia and other cancers.
NSD2 inhibitors: Target NSD2 and are explored for their role in multiple myeloma and prostate cancer.
NSD3 inhibitors: Target NSD3 and are investigated for their potential in treating breast and lung cancers.
This compound stands out due to its specific inhibition of NSD2-SET and NSD3-SET, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C13H12BrN5O |
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Molecular Weight |
334.17 g/mol |
IUPAC Name |
9-[2-(4-bromophenoxy)ethyl]purin-6-amine |
InChI |
InChI=1S/C13H12BrN5O/c14-9-1-3-10(4-2-9)20-6-5-19-8-18-11-12(15)16-7-17-13(11)19/h1-4,7-8H,5-6H2,(H2,15,16,17) |
InChI Key |
KEUZGQNTDMYNJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C=NC3=C(N=CN=C32)N)Br |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.